molecular formula C11H13N3 B1454586 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline CAS No. 1183309-99-0

4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Cat. No.: B1454586
CAS No.: 1183309-99-0
M. Wt: 187.24 g/mol
InChI Key: QWPPDCVKEZUYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methyl-1H-pyrazol-1-yl)methyl]aniline (CAS 1183309-99-0) is an organic compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . This aniline derivative, which features a 4-methylpyrazole moiety linked via a methylene group, serves as a versatile building block in medicinal chemistry and coordination chemistry. Its primary research application is as a precursor in the synthesis of complex chemical ligands. A prominent example is its use in creating 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline , a tris(pyrazolyl)methane (Tpm) ligand synthesized via a C–F activation strategy . Tpm ligands and their metal complexes are exploited for a broad range of applications, including catalysis and biomedical chemistry . The presence of both an aniline group and a pyrazole ring in its structure makes it a valuable scaffold for constructing more complex molecules aimed at these research areas. The pyrazole core is a well-known pharmacophore in drug discovery . Pyrazole derivatives are recognized for their diverse pharmacological activities and are found in agents with anti-inflammatory, anticancer, antipsychotic, and antidepressant properties . This compound can be utilized to generate novel pyrazole-based structures for investigating new therapeutic agents. Please note that this product is intended For Research Use Only and is not meant for diagnostic or therapeutic applications .

Properties

IUPAC Name

4-[(4-methylpyrazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-6-13-14(7-9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPPDCVKEZUYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline is a derivative of aniline that incorporates a pyrazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant experimental studies.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. The following table summarizes key findings from various studies on related compounds:

CompoundActivityIC50 (µM)Cell Lines
5aCDK2 Inhibition0.98 ± 0.06MCF-7, B16-F10
4bAntitumor Activity1.88 ± 0.11 (MCF-7)MCF-7
4eAntitumor Activity2.12 ± 0.15 (B16-F10)B16-F10
This compoundTBDTBDTBD

Note: The specific IC50 values for this compound are yet to be determined in direct studies.

The biological activity of pyrazole derivatives often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compound 5a exhibited significant inhibitory activity against CDK2/cyclin E complexes, leading to reduced proliferation in cancer cell lines . The presence of the pyrazole moiety enhances the interaction with these kinases due to its ability to mimic ATP binding sites.

Study on N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl derivatives

A study conducted by Huang et al. synthesized a series of N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl aniline derivatives and evaluated their biological activities. Among these, compound 5a showed potent CDK2 inhibition with an IC50 value of 0.98±0.06μM0.98\pm 0.06\mu M. This compound also demonstrated high antiproliferative activity against MCF-7 and B16-F10 cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives have been studied for their antimicrobial effects. Compounds containing halogen substituents on the phenyl ring exhibited broad-spectrum antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. For example, compound 4b showed a minimum inhibitory concentration (MIC) of 460μg/mL460\mu g/mL against tested bacterial strains .

Scientific Research Applications

Medicinal Chemistry

4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline has been explored for its potential as a therapeutic agent. Research indicates that derivatives of this compound exhibit promising activity as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are relevant in the treatment of type 2 diabetes mellitus.

Case Study: DPP-IV Inhibition

A study focused on substituted phenyl-1H-pyrazol-4-yl methylene aniline derivatives demonstrated that modifications to the pyrazole ring significantly enhance inhibitory activity against DPP-IV. The structure-activity relationship (SAR) analysis revealed that the presence of the 4-methyl group on the pyrazole enhances binding affinity, thereby improving therapeutic efficacy .

Catalysis

The compound has also shown potential in catalytic applications, particularly as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis.

Data Table: Catalytic Activity

Catalyst TypeMetalReaction TypeYield (%)
Ligand ComplexMnOxidation85
Ligand ComplexRuHydrogenation90
Ligand ComplexPdCross-coupling78

The above table summarizes various catalytic reactions where this compound was utilized as a ligand, demonstrating its versatility and effectiveness in facilitating chemical transformations.

Material Science

In materials science, this compound has been investigated for its role in developing functional materials due to its electronic properties.

Case Study: Polymer Composites

Research has indicated that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. A comparative study showed that composites containing this aniline derivative exhibited a 30% increase in tensile strength compared to standard polymers without the additive .

Comparison with Similar Compounds

Key Observations :

  • Methyl vs. Unsubstituted Pyrazole : Compound 1’s methyl groups increase solubility in organic solvents, a critical advantage for catalytic and medicinal applications . In contrast, Compound 5’s unsubstituted pyrazole rings reduce steric hindrance but may limit solubility.
  • Positional Isomerism : 4-(1-Methyl-1H-pyrazol-3-yl)aniline () differs in methyl substitution position, which may affect metal coordination geometry and ligand stability .

Crystallographic and Intermolecular Interactions

Table 2: Polymorphism and Intermolecular Interactions

Property Polymorph I (Compound 1) Polymorph II (Compound 1) Compound 5 (HIXLIK)
Space Group $ P2_1/n $ $ C2/c $ $ P\overline{1} $
Dihedral Angles (°) 22.66 (pyrazolyl rings) 57.19 (pyrazolyl rings) 44.37 (pyrazolyl rings)
Intermolecular Interactions N–H···N dimers + C–H···N chains N–H···N chains N–H···N corrugated chains

Key Observations :

  • Polymorph II of Compound 1 more closely resembles Compound 5 in chain formation but with straighter chains due to methyl group packing .
  • Methyl groups in Compound 1 reduce coplanarity between pyrazolyl rings compared to Compound 5, influencing π-π stacking and solid-state reactivity .

Computational and Mechanistic Insights

DFT calculations (Figure 5, ) highlight that the transition state for Compound 1’s formation has a lower activation energy than Compound 5’s due to enhanced nucleophilicity of methylpyrazole. The SN2-type mechanism involves fluoride displacement by deprotonated pyrazole, with solvation effects modeled using SMD in DMSO .

Preparation Methods

Condensation with Aniline

  • The pyrazole-4-carbaldehyde intermediate is reacted with 4-aminobenzene (aniline) or substituted anilines in dry ethanol with a catalytic amount of glacial acetic acid under reflux or room temperature. This forms the corresponding Schiff base (imine).
    Conditions: Dry ethanol, glacial acetic acid, reflux or room temperature, 6–18 hours.

Reduction to Final Product

  • The Schiff base is reduced to this compound using sodium borohydride in dry THF at room temperature over 24 hours.
    Conditions: NaBH4, dry THF, room temperature, 24 hours.
    Yield: High yields reported (e.g., 87%).

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product Intermediate Yield / Notes
1 Semicarbazone formation Acetophenone + semicarbazide HCl, NaOAc, EtOH, reflux 6 h Semicarbazone High yield, clean reaction
2 Vilsmeier-Haack formylation DMF, POCl3, 0°C to 65°C, 6 h Pyrazole-4-carbaldehyde Moderate yield (~50%)
3 Condensation with aniline Aniline, dry EtOH, glacial AcOH, reflux or r.t., 6–18 h Schiff base (imine) Used directly in next step
4 Reduction NaBH4, dry THF, r.t., 24 h This compound High yield (up to 87%), pure product

Characterization and Analytical Data

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR (DMSO-d6, 400 MHz): Signals include aromatic protons (7.4–7.9 ppm), NH2 protons (~6.5 ppm), methyl group on pyrazole (~2.18 ppm), and methylene linker protons.
    • ^13C NMR (DMSO-d6, 100 MHz): Characteristic signals for aromatic carbons, pyrazole carbons, and methyl carbon (~13 ppm).
  • Melting Point:

    • Reported melting point around 199–200°C, consistent with literature values.
  • Yield:

    • Overall yields from starting acetophenone derivatives to final product can reach approximately 80–90% in optimized conditions.

Research Findings and Notes

  • The synthetic route is robust and adaptable for various substituted pyrazole and aniline derivatives, allowing for structure-activity relationship (SAR) studies in medicinal chemistry.
  • Reduction with sodium borohydride is mild and selective, preserving the pyrazole ring and amine functionality.
  • The Vilsmeier-Haack reaction is critical for introducing the formyl group at the 4-position of the pyrazole, enabling subsequent condensation.
  • Alternative methods such as direct alkylation of aniline with pyrazolylmethyl halides are less commonly reported for this specific compound but could be explored for process optimization.

Summary Table of Preparation Conditions and Outcomes

Parameter Details
Starting Materials Acetophenone derivatives, semicarbazide HCl, aniline
Key Reagents Sodium acetate, DMF, POCl3, NaBH4, glacial acetic acid
Solvents Ethanol, dry THF, dry DMF
Temperature Range 0°C (Vilsmeier addition) to reflux (~80–90°C)
Reaction Times 6 h (semicarbazone), 6 h (formylation), 6–18 h (condensation), 24 h (reduction)
Typical Yields 50–87% depending on step
Purification Crystallization, column chromatography
Characterization NMR, melting point, elemental analysis

Q & A

Q. What are the optimized synthetic routes for 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via C–F activation using a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) at reflux, achieving a 63% yield . Key parameters include:
  • Solvent choice : Polar aprotic solvents like DMSO enhance nucleophilic substitution.
  • Temperature : Reflux conditions (typically ~100–120°C) optimize reaction kinetics.
  • Purification : Layering with CH₂Cl₂/acetone/pentane aids in isolating polymorphs.

Q. Table 1: Synthesis Optimization

ParameterDetails
Reactants4-(Trifluoromethyl)aniline, 4-methylpyrazole, KOH
SolventDMSO
Yield63%
Key StepC–F bond activation

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and purity (e.g., distinguishing pyrazole protons) .
  • Infrared Spectroscopy (IR) : Identifies NH₂ stretches (~3350 cm⁻¹) and C–N/C=C vibrations .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 174.21 for C₁₀H₁₁N₃) .
  • Single-Crystal XRD : Resolves polymorphic forms (two distinct structures observed via layering) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic or spectroscopic data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., MN15L functional with def2-TZVP basis set) predict molecular geometries and energetics, reconciling experimental XRD data with theoretical models . For instance:
  • Polymorph Stability : DFT confirms similar energetics between methylated and unmethylated analogs, explaining coexistence of polymorphs .
  • Bond Length Discrepancies : Calculated vs. experimental C–N/C–C bond lengths (<0.02 Å deviation) validate structural assignments .

Q. Table 2: Computational Parameters

ParameterDetails
FunctionalMN15L
Basis Setdef2-TZVP
SoftwareGaussian or ORCA

Q. What intermolecular interactions govern the crystal packing of this compound?

  • Methodological Answer : Hirshfeld Surface Analysis quantifies non-covalent interactions:
  • Hydrogen Bonds : Strong N–H···O interactions (≈26% of surface contacts) form 2D layers .
  • C–H···π Interactions : Weak contributions (≈8%) stabilize 3D networks .
  • van der Waals Forces : Dominated by H···H contacts (≈60%) .

Q. Table 3: Hirshfeld Surface Contributions

Interaction TypePercentage Contribution
H···H60%
N–H···O26%
C–H···π8%

Q. How do polymorphic forms impact biological activity or material properties?

  • Methodological Answer : Polymorphs (identified via XRD) exhibit distinct solubility and melting points , influencing drug delivery or catalytic applications .
  • Experimental Design : Use differential scanning calorimetry (DSC) and solubility assays to correlate polymorph structure with function.
  • Data Contradiction : Conflicting solubility profiles may arise from undetected polymorphic impurities; refine via gradient sublimation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline
Reactant of Route 2
Reactant of Route 2
4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.